molecular formula C16H23N3O B11023460 N',N',2,2,4,6-hexamethyl-1,2-dihydroquinoline-8-carbohydrazide

N',N',2,2,4,6-hexamethyl-1,2-dihydroquinoline-8-carbohydrazide

Cat. No.: B11023460
M. Wt: 273.37 g/mol
InChI Key: ZSKASKLBPZUURK-UHFFFAOYSA-N
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Description

N’,N’,2,2,4,6-hexamethyl-1,2-dihydroquinoline-8-carbohydrazide is a complex organic compound with a unique structure that includes multiple methyl groups and a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’,2,2,4,6-hexamethyl-1,2-dihydroquinoline-8-carbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dihydroquinoline core: This can be achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the carbohydrazide group: This involves the reaction of the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of N’,N’,2,2,4,6-hexamethyl-1,2-dihydroquinoline-8-carbohydrazide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’,N’,2,2,4,6-hexamethyl-1,2-dihydroquinoline-8-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives.

    Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N’,N’,2,2,4,6-hexamethyl-1,2-dihydroquinoline-8-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’,N’,2,2,4,6-hexamethyl-1,2-dihydroquinoline-8-carbohydrazide involves its interaction with specific molecular targets and pathways. This can include:

    Binding to enzymes or receptors: Modulating their activity and leading to various biological effects.

    Interference with cellular processes: Affecting cell growth, division, or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N,2,2,6,6-hexamethylpiperidin-4-amine: A structurally similar compound with different functional groups.

    6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another compound with multiple methyl groups and a different core structure.

Uniqueness

N’,N’,2,2,4,6-hexamethyl-1,2-dihydroquinoline-8-carbohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N',N',2,2,4,6-hexamethyl-1H-quinoline-8-carbohydrazide

InChI

InChI=1S/C16H23N3O/c1-10-7-12-11(2)9-16(3,4)17-14(12)13(8-10)15(20)18-19(5)6/h7-9,17H,1-6H3,(H,18,20)

InChI Key

ZSKASKLBPZUURK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)NN(C)C)NC(C=C2C)(C)C

Origin of Product

United States

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